1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate
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Description
1-((2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C18H24N2O3S and its molecular weight is 348.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
This compound is utilized in synthetic chemistry for the generation of structurally diverse libraries of compounds through various chemical reactions. For instance, the work by Roman (2013) demonstrates its use as a starting material in alkylation and ring closure reactions to produce a wide array of compounds including dithiocarbamates, thioethers, and derivatives of NH-azoles through N-alkylation, indicating its versatility in synthetic organic chemistry (Roman, 2013).
Catalysis and Organic Transformations
The compound is instrumental in catalysis and organic transformations. Petrov et al. (2015) discussed its role in the synthesis of selective estrogen receptor modulators and its analogs, highlighting the compound's significance in medicinal chemistry and drug synthesis (Petrov, Popova, Androsov, 2015).
Advanced Material Science
In the context of advanced material science, the compound serves as a precursor for the synthesis of complex molecules with potential applications in various domains, including electronics and photonics. This is evidenced by the research into the electrophilic aromatic reactivities and the synthesis of biologically active compounds with significant antibacterial activities, showcasing its utility beyond conventional organic synthesis (Amin, Taylor, 1978).
Properties
IUPAC Name |
[1-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-12(21)23-18(2,3)17(22)19-10-15(20(4)5)14-11-24-16-9-7-6-8-13(14)16/h6-9,11,15H,10H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBWZGLMLJLJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C1=CSC2=CC=CC=C21)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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